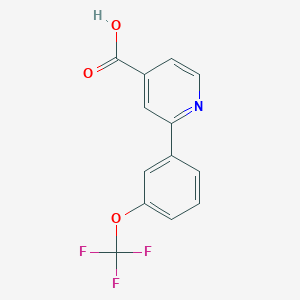

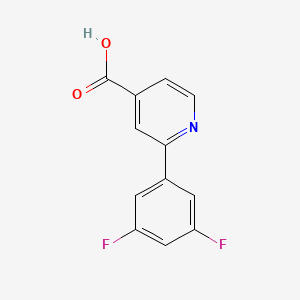

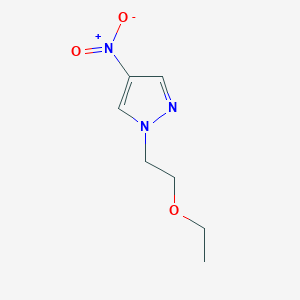

![molecular formula C10H8N4O4 B6361630 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole CAS No. 1006499-87-1](/img/structure/B6361630.png)

3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as nitrophenols . Nitrophenols are compounds containing a phenol moiety which bears a nitro group at the para position .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, nitrophenols can generally be synthesized through the nitration of phenols . The nitration process involves the addition of a nitro group to an organic compound, typically using a mixture of nitric and sulfuric acids .Chemical Reactions Analysis

Nitrophenols, such as “this compound”, can undergo various chemical reactions. For instance, they can participate in reduction reactions to form aminophenols . The catalytic reduction of nitrophenols is a well-studied reaction in the field of nanostructured materials .Aplicaciones Científicas De Investigación

Molecular Structure and Hydrogen Bonding

- Molecular Structure in Derivatives : Complex sheets in derivatives of 3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole are formed through a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, contributing to the understanding of its molecular electronic structure and potential applications in material science and chemistry (Portilla et al., 2007).

Chemical Reactions and Synthesis

- Reactivity in Reductive Cyclization : The reactivity of pyrazole derivatives, including this compound, is influenced by intramolecular hydrogen bonds, which is crucial for the reductive cyclization process. This has implications for the synthesis of complex organic compounds (Szlachcic et al., 2020).

Nitration and Derivatives

- Nitration Process : Studies on the nitration of related compounds shed light on the chemical behavior of this compound, enhancing our understanding of its chemical properties and potential applications in various fields (Barry et al., 1969).

Applications in Agriculture

- Herbicidal Properties : Pyrazole nitrophenyl ethers, a category that includes compounds like this compound, have been identified as effective herbicides, suggesting their potential application in agricultural chemistry (Clark, 1996).

Hydrogen Bonded Chains and Sheets

- Supramolecular Structure : Studies on isomeric forms of related pyrazole compounds reveal their ability to form hydrogen-bonded chains and sheets, indicating potential applications in designing novel materials and drugs (Portilla et al., 2007).

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole” and similar compounds could involve exploring their potential applications in various fields, such as the synthesis of pharmaceuticals and other bioactive molecules . Additionally, research could focus on developing safer and more efficient methods for their synthesis and handling .

Propiedades

IUPAC Name |

3-nitro-1-[(4-nitrophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-10(11-12)14(17)18/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOPQRNPBZCLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)